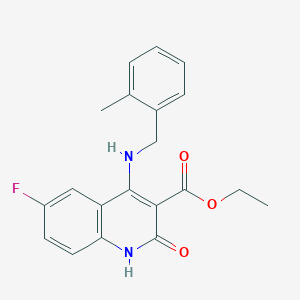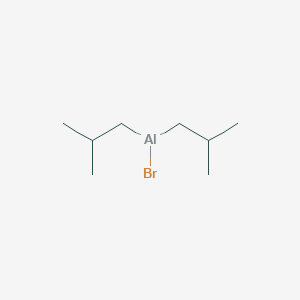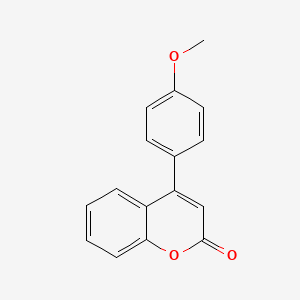
4-(4-Methoxy-phenyl)-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by a chromen-2-one core structure substituted with a 4-methoxyphenyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-phenyl)-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for the synthesis of coumarins and involves the condensation of phenols with β-ketoesters in the presence of an acid catalyst. For this compound, the starting materials are 4-methoxyphenol and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of solid acid catalysts can facilitate the separation and recovery of the catalyst, making the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions
4-(4-Methoxy-phenyl)-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted coumarins .
科学研究应用
4-(4-Methoxy-phenyl)-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
作用机制
The mechanism of action of 4-(4-Methoxy-phenyl)-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anti-inflammatory effects, the compound can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .
相似化合物的比较
Similar Compounds
4-Methoxyphenyl derivatives: Compounds such as 4-methoxyphenyl isothiocyanate and 4-methoxyphenyl acetic acid share structural similarities with 4-(4-Methoxy-phenyl)-chromen-2-one.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the chromen-2-one core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C16H12O3 |
|---|---|
分子量 |
252.26 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)14-10-16(17)19-15-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI 键 |
IXEBIHVGUDCXHJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


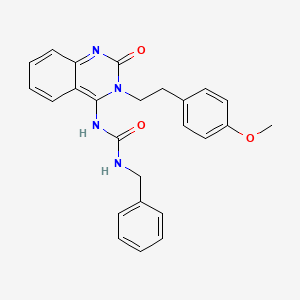
![3-Methyl-N-[2-(methylthio)phenyl]-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14124623.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124639.png)
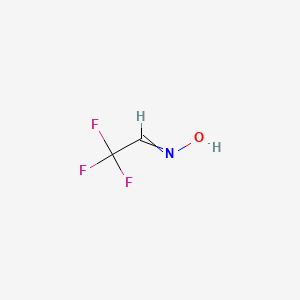
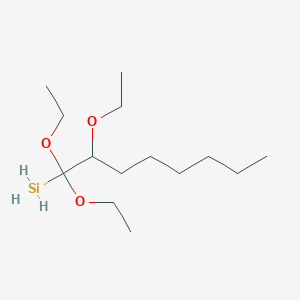
![2-[(3-Phenylimidazo[1,2-a]pyrazin-8-yl)amino]ethan-1-ol](/img/structure/B14124653.png)
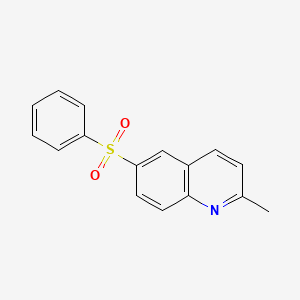
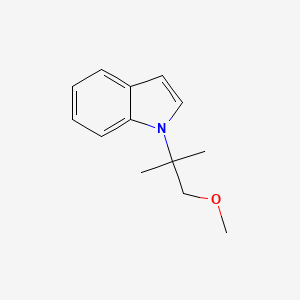
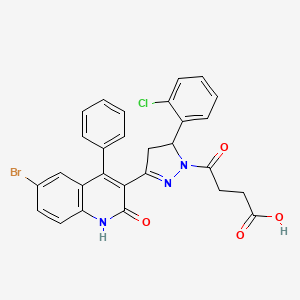
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-6-(3,5-dimethylpiperidin-1-yl)-5-nitro-1,2-dihydropyrimidin-4-amine](/img/structure/B14124665.png)


